poly(diethoxysiloxane)

Description

The exact mass of the compound Polydiethoxysiloxane, (45-47% SiO2) is 164.08687090 g/mol and the complexity rating of the compound is 81.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality poly(diethoxysiloxane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about poly(diethoxysiloxane) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

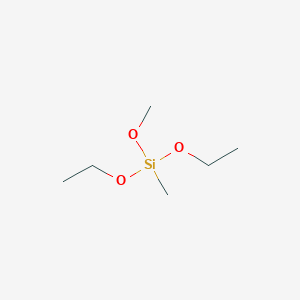

IUPAC Name |

diethoxy-methoxy-methylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O3Si/c1-5-8-10(4,7-3)9-6-2/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVODZCTKMTLTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(OC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68412-37-3 | |

| Record name | Silicic acid (H4SiO4), tetraethyl ester, hydrolyzed | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), tetraethyl ester, hydrolyzed | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Beginner's In-Depth Technical Guide to the Synthesis of Poly(diethoxysiloxane)

Introduction

Poly(diethoxysiloxane) is a versatile polymer belonging to the silicone family, characterized by a backbone of repeating silicon-oxygen (Si-O) units with ethoxy (-OCH2CH3) side groups. This structure imparts valuable properties such as thermal stability, flexibility, and hydrophobicity, making it a key component in the formulation of sealants, adhesives, and coatings.[1] For researchers, scientists, and professionals in drug development, understanding the synthesis of this polymer is crucial for creating novel materials with tailored properties.

The most common and beginner-friendly method for synthesizing poly(diethoxysiloxane) is the sol-gel process.[2] This wet-chemical technique involves the hydrolysis and subsequent condensation of a silicon alkoxide precursor, typically tetraethoxysilane (TEOS), in the presence of a catalyst and water. The process is highly tunable, allowing for control over the final properties of the polymer by adjusting reaction conditions.

This guide provides a detailed overview of the core principles and a step-by-step experimental protocol for the synthesis of poly(diethoxysiloxane), targeted at individuals with a foundational knowledge of chemistry.

The Sol-Gel Process: A Two-Step Reaction

The synthesis of poly(diethoxysiloxane) via the sol-gel method is fundamentally a two-step process: hydrolysis and condensation. These reactions transform a monomeric precursor, such as tetraethoxysilane (TEOS), into a polymeric siloxane network.

-

Hydrolysis: In the initial step, the ethoxy groups (-OC2H5) of the TEOS molecule are replaced by hydroxyl groups (-OH) through a reaction with water. This reaction is typically catalyzed by an acid (like HCl) or a base.

-

Condensation: The newly formed silanol (B1196071) (Si-OH) groups are highly reactive and undergo condensation reactions with other silanol groups or ethoxy groups to form siloxane bonds (Si-O-Si), the backbone of the polymer. This process releases water or ethanol (B145695) as a byproduct.

The interplay of these two reactions, influenced by factors such as the water-to-precursor ratio, catalyst type and concentration, temperature, and solvent, dictates the structure and properties of the final poly(diethoxysiloxane).

Experimental Protocol: A Step-by-Step Guide

This protocol details a beginner-friendly method for the synthesis of poly(diethoxysiloxane) using tetraethoxysilane (TEOS) as the precursor and hydrochloric acid (HCl) as the catalyst.

Materials and Equipment:

-

Tetraethoxysilane (TEOS, Si(OC2H5)4)

-

Deionized water (H2O)

-

Hydrochloric acid (HCl, as a catalyst)

-

Ethanol (C2H5OH, as a solvent)

-

Beakers and magnetic stir bars

-

Magnetic stir plate with heating capabilities

-

Water bath

-

Drying oven

Procedure:

-

Precursor Solution Preparation: In a clean beaker, prepare a solution of TEOS and ethanol. The ethanol acts as a co-solvent to ensure the miscibility of the non-polar TEOS and the polar aqueous solution.

-

Hydrolysis Catalyst Preparation: In a separate beaker, prepare the hydrolysis solution by adding the hydrochloric acid catalyst to deionized water.

-

Initiation of Hydrolysis: While stirring the TEOS/ethanol solution, slowly add the acidic water solution dropwise. The addition should be done at a controlled temperature, typically between 25-40°C, using a water bath.[2]

-

Hydrolysis and Condensation: Continue stirring the mixture for a period of 80-100 minutes within the 25-40°C temperature range to allow for the hydrolysis and initial condensation reactions to proceed.[2]

-

Aging (Gelation): After the initial reaction period, the solution (now a "sol") is left to age. During this step, the condensation reactions continue, leading to the formation of a three-dimensional siloxane network and the transformation of the sol into a viscous "gel". The aging process is typically carried out at a slightly elevated temperature, between 50-70°C, for 80-100 hours.[2]

-

Drying: The final step is to remove the solvent (ethanol) and byproducts (water) from the gel to obtain the solid poly(diethoxysiloxane). This is achieved by drying the gel in an oven at a controlled temperature.

Data Presentation

The following tables summarize the key parameters and their influence on the properties of the synthesized poly(diethoxysiloxane).

Table 1: Key Synthesis Parameters

| Parameter | Typical Range | Role in Synthesis |

| Precursor | Tetraethoxysilane (TEOS) | Source of silicon and ethoxy groups. |

| Solvent | Ethanol | Co-solvent to homogenize reactants. |

| Catalyst | Hydrochloric Acid (HCl) | Catalyzes the hydrolysis reaction. |

| Water to TEOS Molar Ratio | 1:4 to 1:5 | Drives the hydrolysis reaction.[2] |

| Catalyst Concentration | 0.1 - 0.5 mol/L | Influences the rate of hydrolysis.[2] |

| Reaction Temperature | 25 - 40 °C | Affects the rates of hydrolysis and condensation.[2] |

| Reaction Time | 80 - 100 minutes | Duration for initial hydrolysis and condensation.[2] |

| Aging Temperature | 50 - 70 °C | Promotes further condensation and gelation.[2] |

| Aging Time | 80 - 100 hours | Duration for the completion of the gel network.[2] |

Table 2: Influence of Reaction Conditions on Polymer Properties (Qualitative)

| Parameter Varied | Effect on Polymer Structure | Resulting Polymer Properties |

| Increasing Water/TEOS Ratio | Promotes more complete hydrolysis | Leads to a more cross-linked and denser network. |

| Increasing Catalyst Concentration | Accelerates the hydrolysis rate | Can lead to faster gelation times. |

| Increasing Temperature | Increases reaction rates | Can result in a more branched polymer structure. |

Visualizing the Process

Diagram 1: The Sol-Gel Reaction Pathway

Caption: The Sol-Gel reaction pathway for poly(diethoxysiloxane) synthesis.

Diagram 2: Experimental Workflow for Poly(diethoxysiloxane) Synthesis

Caption: Experimental workflow for the synthesis of poly(diethoxysiloxane).

Conclusion

The sol-gel synthesis of poly(diethoxysiloxane) from tetraethoxysilane is a straightforward and adaptable method, making it an excellent starting point for those new to silicone chemistry. By carefully controlling the reaction parameters as outlined in this guide, researchers can reliably produce this valuable polymer. The provided experimental protocol offers a solid foundation for beginners, while the visual diagrams of the reaction pathway and workflow serve to clarify the process. Further exploration into the quantitative effects of each parameter will allow for the precise tuning of the polymer's properties to suit a wide range of applications in materials science and drug development.

References

A Comprehensive Technical Guide to the Fundamental Properties of Poly(diethoxysiloxane)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(diethoxysiloxane) (PDES) is a versatile organosilicon polymer with a unique combination of properties that make it a material of significant interest in various scientific and industrial fields, including drug development. Its siloxane backbone provides flexibility, thermal stability, and biocompatibility, while the diethoxy groups offer reactive sites for further functionalization. This technical guide provides an in-depth overview of the core fundamental properties of poly(diethoxysiloxane), detailed experimental protocols for its synthesis and characterization, and insights into its applications, particularly in the pharmaceutical and biomedical sectors.

Chemical Structure and Identification

Poly(diethoxysiloxane) is a polymer consisting of repeating diethoxysiloxane units. The structure is characterized by a silicon-oxygen backbone with two ethoxy groups attached to each silicon atom. The general structure can be represented as [-[Si(OC₂H₅)₂-O]-_n].

| Identifier | Value |

| CAS Number | 68412-37-3 |

| Molecular Formula | (C₄H₁₀O₃Si)n |

| Synonyms | Hydrolyzed tetraethyl orthosilicate, Silicic acid (H₄SiO₄), tetraethyl ester, hydrolyzed, Ethyl silicate |

Synthesis of Poly(diethoxysiloxane)

The most common method for synthesizing poly(diethoxysiloxane) is through the sol-gel process, which involves the hydrolysis and condensation of a diethoxysilane (B101294) precursor, typically diethoxydimethylsilane (B1329274) (DMDES) or tetraethoxysilane (TEOS).

Experimental Protocol: Sol-Gel Synthesis

This protocol describes a typical acid-catalyzed sol-gel synthesis of poly(diethoxysiloxane).

Materials:

-

Diethoxydimethylsilane (DMDES) or Tetraethoxysilane (TEOS)

-

Ethanol (B145695) (or other suitable solvent)

-

Deionized water

-

Hydrochloric acid (HCl) or another acid catalyst

-

Magnetic stirrer and hotplate

-

Round-bottom flask

-

Condenser

Procedure:

-

In a round-bottom flask, combine the diethoxysilane precursor with ethanol in a defined molar ratio.

-

While stirring, add a mixture of deionized water and the acid catalyst to the silane (B1218182) solution. The molar ratio of water to the silane precursor is a critical parameter that influences the rate of hydrolysis and the properties of the final polymer.

-

The mixture is typically stirred at room temperature or slightly elevated temperatures to promote hydrolysis, where the ethoxy groups are replaced by hydroxyl groups (silanols).

-

Following hydrolysis, a condensation reaction occurs where the silanol (B1196071) groups react with each other or with remaining ethoxy groups to form siloxane (Si-O-Si) bonds, releasing water or ethanol as a byproduct. This process leads to the formation of the poly(diethoxysiloxane) polymer.

-

The reaction can be monitored by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to observe the disappearance of Si-OR bonds and the appearance of Si-OH and Si-O-Si bonds.[1]

-

The resulting polymer can be isolated by removing the solvent and byproducts under reduced pressure.

Below is a DOT script for a diagram illustrating the sol-gel synthesis workflow.

Physical Properties

The physical properties of poly(diethoxysiloxane) can vary depending on its molecular weight and degree of cross-linking.

| Property | Value | Reference |

| Appearance | Clear, colorless liquid | [2] |

| Density | 1.05 - 1.07 g/cm³ | [2][3] |

| Boiling Point | > 169 °C | [2] |

| Melting Point | < -20 °C | [2] |

| Flash Point | 46 °C | [2] |

| Viscosity | Varies with molecular weight. A low molecular weight version has a viscosity of 3-5 cSt.[4] For polysiloxanes in general, viscosity increases with the degree of polymerization.[5] | |

| Refractive Index | The refractive index of polysiloxanes is influenced by their side groups. Polydimethylsiloxane (a related polymer) has a refractive index of around 1.40. Phenyl-containing polysiloxanes can have higher refractive indices, up to 1.54.[6][7] |

Chemical Properties

| Property | Description | Reference |

| Solubility | Insoluble in water, but reacts with it. Soluble in many organic solvents. | [2] |

| Reactivity | The ethoxy groups are susceptible to hydrolysis in the presence of water, leading to the formation of silanol groups and ethanol.[8] These silanol groups are reactive and can undergo further condensation. The material decomposes slowly in contact with moist air.[2] | |

| Thermal Stability | Polysiloxanes generally exhibit good thermal stability. The thermal degradation of polydimethylsiloxanes in an inert atmosphere typically occurs in a single step at temperatures ranging from 300-400°C.[9] The decomposition of gels from diethoxydimethylsilane (DMDES) in a nitrogen atmosphere can occur in multiple steps, with the decomposition of methyl groups starting around 445°C.[10] |

Characterization of Poly(diethoxysiloxane)

A variety of analytical techniques can be employed to characterize the structure and properties of poly(diethoxysiloxane).

Experimental Protocols for Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups and monitor the synthesis process. The disappearance of C-H stretches from the ethoxy groups and the appearance of Si-O-Si stretching bands indicate the progress of the condensation reaction.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR can provide detailed information about the chemical structure, including the degree of condensation and the presence of different siloxane environments (e.g., linear, branched, cyclic).[11]

-

Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution of the polymer.[11]

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.[10][12] The analysis is typically performed under both an inert (e.g., nitrogen) and an oxidative (e.g., air) atmosphere.

-

Rheometry: A rotational rheometer can be used to measure the dynamic viscosity of the polymer at different temperatures and shear rates.[5]

Below is a DOT script for a diagram illustrating the characterization workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Polysiloxanes in Theranostics and Drug Delivery: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. POLY(DIETHOXYSILOXANE), 40-42% SiO2 | [gelest.com]

- 4. CAS 68412-37-3: POLY(DIETHOXYSILOXANE) | CymitQuimica [cymitquimica.com]

- 5. Influence of the Temperature on the Viscosity of Different Types of Silicone - The Journal of Plastination [journal.plastination.org]

- 6. researchgate.net [researchgate.net]

- 7. uni-marburg.de [uni-marburg.de]

- 8. Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gelest.com [gelest.com]

- 10. academicworks.cuny.edu [academicworks.cuny.edu]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Poly(diethoxysiloxane)

This technical guide provides a comprehensive overview of poly(diethoxysiloxane), a versatile siloxane polymer. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, synthesis, and characterization.

Introduction to Poly(diethoxysiloxane)

Poly(diethoxysiloxane) is a silicon-based polymer belonging to the siloxane family, characterized by a backbone of repeating silicon-oxygen (Si-O) units.[1][2] Each silicon atom in the chain is also bonded to two ethoxy (-OCH2CH3) groups. It is typically a low-viscosity liquid known for its flexibility, thermal stability, and hydrophobic properties.[1][2]

The polymer is synthesized through the controlled hydrolysis and condensation of tetraethoxysilane (TEOS). The resulting product is an oligomeric mixture with a complex, potentially branched structure, rather than a simple linear polymer. Its reactivity, stemming from the ethoxy groups, allows for further functionalization or cross-linking, making it a valuable precursor and intermediate in various applications.[1]

Common applications for poly(diethoxysiloxane) include its use in the formulation of sealants, adhesives, and coatings, where its excellent adhesion and resistance to moisture and chemicals are highly valued.[1] It also serves as a chemical intermediate in the synthesis of other silicone-based materials.[3]

Structure of Poly(diethoxysiloxane)

The structure of poly(diethoxysiloxane) is best described as an oligomeric siloxane network. It is formed by the partial hydrolysis of tetraethoxysilane (TEOS), leading to a mixture of linear and branched chains. The fundamental repeating unit consists of a silicon atom bonded to two oxygen atoms within the siloxane backbone and two ethoxy groups.

Caption: Idealized structure of a linear poly(diethoxysiloxane) oligomer.

Synthesis of Poly(diethoxysiloxane)

Poly(diethoxysiloxane) is synthesized via the acid-catalyzed hydrolysis and condensation of tetraethoxysilane (TEOS). The extent of polymerization and the properties of the resulting oligomer can be controlled by the reaction conditions, particularly the water-to-TEOS molar ratio.

Caption: Workflow for the synthesis of poly(diethoxysiloxane).

Experimental Protocol for Synthesis

Materials:

-

Tetraethoxysilane (TEOS)

-

Absolute Ethanol

-

Deionized Water

-

Hydrochloric Acid (HCl), concentrated

Procedure:

-

In a reaction vessel equipped with a stirrer, combine one mole of tetraethoxysilane (TEOS) with two moles of absolute ethanol. Ethanol acts as a co-solvent as TEOS and water are immiscible.

-

Prepare a solution of the desired amount of water and the hydrochloric acid catalyst. For a controlled hydrolysis to produce soluble oligomers, a water-to-TEOS molar ratio of approximately 0.9 to 1.1 is recommended. The amount of HCl catalyst is typically around 0.05 moles per mole of TEOS.

-

Slowly add the acidic water solution to the stirred TEOS-ethanol solution.

-

Continue stirring the mixture at room temperature. The reaction time will depend on the specific water-to-TEOS ratio and catalyst concentration.

-

The progress of the reaction can be monitored by viscosity measurements.

-

Once the desired degree of polymerization is achieved, the reaction can be stopped by cooling the mixture to -5 °C to prevent further condensation and gelation.

Characterization of Poly(diethoxysiloxane)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of poly(diethoxysiloxane). 1H and 13C NMR can be used to confirm the presence of the ethoxy groups, while 29Si NMR provides detailed information about the silicon environment and the degree of condensation.

Table 1: Expected 29Si NMR Chemical Shifts for Siloxane Units

| Silicon Unit | Structure | Typical Chemical Shift (ppm vs. TMS) |

| M | R3SiO- | +10 to +4 |

| D | -[R2SiO]- | -17 to -22 |

| T | -[RSiO1.5]- | -55 to -65 |

| Q | -[SiO2]- | -105 to -115 |

Note: R represents an organic substituent, in this case, primarily ethoxy groups or other siloxane linkages.

Experimental Protocol for NMR Analysis

Instrumentation:

-

NMR Spectrometer (e.g., Bruker DRX400 or similar)

-

5 mm broadband probe

Sample Preparation:

-

Dissolve approximately 100 mg of the poly(diethoxysiloxane) sample in 0.75 mL of deuterated chloroform (B151607) (CDCl3).

29Si NMR Parameters:

-

Pulse Program: Standard single pulse with inverse-gated 1H decoupling to suppress the Nuclear Overhauser Effect (NOE).[4]

-

Pulse Width: Calibrated 90° pulse (typically 7-10 µs).

-

Relaxation Delay: 120 seconds to ensure full relaxation of the 29Si nuclei.[4]

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.[4]

-

Referencing: External tetramethylsilane (B1202638) (TMS) at 0.0 ppm.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in poly(diethoxysiloxane). The characteristic Si-O-Si stretching vibrations are particularly informative.

Table 2: Characteristic FTIR Absorption Bands for Poly(diethoxysiloxane)

| Wavenumber (cm-1) | Assignment |

| 2962, 2913 | C-H stretching in ethoxy groups |

| 1110-1000 | Si-O-Si asymmetric stretching |

| 955 | Si-OH stretching (if hydrolysis is incomplete) |

| 865, 843 | Si-C stretching (from ethoxy groups) |

| ~800 | Si-O-Si symmetric stretching |

Experimental Protocol for FTIR Analysis

Instrumentation:

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a small drop of the liquid poly(diethoxysiloxane) sample onto the ATR crystal.

-

Record the spectrum, typically in the range of 4000-650 cm-1, with a resolution of 4 cm-1.

-

Perform baseline correction and analyze the resulting spectrum for the characteristic absorption bands.

Thermal Analysis (TGA and DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and transitions of poly(diethoxysiloxane). TGA provides information on the decomposition temperature and char yield, while DSC can be used to determine the glass transition temperature (Tg).

Table 3: Representative Thermal Properties of Polysiloxanes

| Property | Typical Value Range |

| Glass Transition Temperature (Tg) | -120 to -50 °C |

| Decomposition Onset Temperature | > 200 °C |

| Char Yield at 800 °C (in N2) | 40-60% |

Note: These are representative values for polysiloxanes and may vary for poly(diethoxysiloxane) depending on its specific molecular weight and structure.

Experimental Protocol for Thermal Analysis

Instrumentation:

-

TGA instrument (e.g., TA Instruments 2050 or similar)

-

DSC instrument (e.g., TA Instruments Q200 series or similar)

TGA Procedure:

-

Place 5-10 mg of the poly(diethoxysiloxane) sample into a ceramic or platinum TGA pan.

-

Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 20 mL/min).

-

Record the mass loss as a function of temperature.

DSC Procedure:

-

Place 5-10 mg of the poly(diethoxysiloxane) sample into an aluminum DSC pan and seal it.

-

Cool the sample to -150 °C at a controlled rate.

-

Heat the sample from -150 °C to 50 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the heat flow and determine the glass transition temperature from the resulting thermogram.

Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the molecular weight distribution (MWD) of poly(diethoxysiloxane).[5][6]

Table 4: Typical GPC Parameters for Polysiloxane Analysis

| Parameter | Value |

| Columns | Polystyrene-divinylbenzene (e.g., Agilent PLgel) |

| Mobile Phase | Toluene or Tetrahydrofuran (THF) |

| Flow Rate | 1.0 mL/min |

| Detector | Refractive Index (RI) |

| Calibration | Polystyrene standards |

Experimental Protocol for GPC Analysis

Instrumentation:

-

GPC system with a pump, injector, column oven, and RI detector.

Procedure:

-

Dissolve the poly(diethoxysiloxane) sample in the mobile phase (e.g., toluene) to a concentration of approximately 1-2 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter.

-

Inject the filtered sample into the GPC system.

-

Elute the sample through the columns and detect the polymer fractions using the RI detector.

-

Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using a calibration curve generated from polystyrene standards.[1][5]

References

Poly(diethoxysiloxane) CAS Number 68412-37-3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(diethoxysiloxane), identified by the CAS number 68412-37-3, is a versatile siloxane polymer with a wide range of applications in material science and potentially in the pharmaceutical field.[1][2] This technical guide provides an in-depth overview of its core properties, synthesis, and characterization, with a focus on data relevant to research and development. The polymer is characterized by a backbone of repeating silicon-oxygen (Si-O) units with diethoxy functional groups.[1][2] It is also commonly referred to as hydrolyzed tetraethyl orthosilicate (B98303).[1]

Core Properties

Poly(diethoxysiloxane) is a liquid polymer known for its low viscosity, flexibility, thermal stability, and hydrophobic nature.[1][2] These properties make it suitable for applications such as sealants, adhesives, and coatings.[1][2] The presence of reactive diethoxy groups allows for further functionalization or cross-linking, which can be exploited to modify its mechanical and chemical properties.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of poly(diethoxysiloxane) is presented in the table below. It is important to note that some properties may vary depending on the degree of polymerization and the presence of any residual starting materials.

| Property | Value | References |

| Molecular Formula (monomer unit) | C4H10O3Si | [3] |

| Molecular Weight (monomer unit) | 134.20 g/mol | [4][5][6] |

| Appearance | Clear liquid | [4][7] |

| Density | 1.05 - 1.07 g/cm³ | [4][5][8][9][10] |

| Melting Point | -60 °C | [11][8][10] |

| Boiling Point | 160 - 169 °C | [3][11] |

| Flash Point | 62 - 63 °C | [6][11] |

| Refractive Index | ~1.398 | [11] |

| Solubility | Insoluble in water; reacts with water. | [4] |

Thermal Properties

Poly(diethoxysiloxane) exhibits good thermal stability.[1][2] The strong silicon-oxygen bonds in the polymer backbone contribute to its resistance to thermal degradation.[12]

| Property | Value | References |

| Auto-ignition Temperature | 260 °C | [4] |

Synthesis and Reaction Mechanisms

The primary method for synthesizing poly(diethoxysiloxane) is through the hydrolysis and condensation of tetraethyl orthosilicate (TEOS).[11] This process can be catalyzed by either acids or bases.[11]

The overall reaction can be summarized as follows:

n Si(OC₂H₅)₄ + n H₂O → [(-Si(OC₂H₅)₂-O-)]n + 2n C₂H₅OH

This reaction proceeds in two main steps:

-

Hydrolysis: The ethoxy groups (-OC₂H₅) on the TEOS molecule are replaced by hydroxyl groups (-OH).

-

Condensation: The resulting silanol (B1196071) groups (-Si-OH) react with each other or with remaining ethoxy groups to form siloxane bonds (-Si-O-Si-), releasing water or ethanol (B145695).

The following diagram illustrates the synthesis pathway of poly(diethoxysiloxane) from tetraethyl orthosilicate (TEOS).

Experimental Protocols

Synthesis of Poly(diethoxysiloxane)

A typical laboratory-scale synthesis involves the controlled hydrolysis of tetraethyl orthosilicate (TEOS).

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Deionized water

-

Ethanol (as a co-solvent)

-

Acid catalyst (e.g., hydrochloric acid) or base catalyst (e.g., ammonia)

Procedure:

-

A mixture of TEOS and ethanol is prepared in a reaction vessel.

-

A solution of water and the chosen catalyst in ethanol is added dropwise to the TEOS solution under vigorous stirring.

-

The reaction is allowed to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration.

-

The resulting poly(diethoxysiloxane) can be purified by removing the ethanol and by-products under reduced pressure.

Characterization Techniques

FTIR spectroscopy is used to confirm the chemical structure of the polymer.

Methodology:

-

A small amount of the liquid polymer is placed on a salt plate (e.g., KBr or NaCl) or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Characteristic absorption bands are identified to confirm the presence of Si-O-Si, Si-O-C, and C-H bonds. Key peaks include strong absorptions for Si-O-Si asymmetric stretching around 1040-1100 cm⁻¹ and Si-O-C stretching.[6][13]

¹H, ¹³C, and ²⁹Si NMR spectroscopy are powerful tools for detailed structural elucidation.

Methodology:

-

The polymer sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR spectra are recorded to identify the signals corresponding to the ethoxy protons.

-

¹³C NMR provides information on the carbon atoms in the ethoxy groups.

-

²⁹Si NMR is particularly useful for analyzing the different silicon environments and determining the degree of condensation.[14]

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to evaluate the thermal stability and transitions of the polymer.

Methodology for TGA:

-

A small sample of the polymer is placed in a TGA pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The weight loss of the sample as a function of temperature is recorded to determine the decomposition temperature.[15][16]

Methodology for DSC:

-

A small sample is sealed in a DSC pan.

-

The sample is subjected to a controlled temperature program, including heating and cooling cycles.

-

The heat flow to or from the sample is measured to identify thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).[15][16]

The following diagram outlines a general experimental workflow for the synthesis and characterization of poly(diethoxysiloxane).

Applications in Drug Development

Polysiloxanes, in general, are known for their biocompatibility and have been explored for various biomedical applications, including drug delivery systems.[10][17] Their hydrophobic nature can be advantageous for the encapsulation and controlled release of hydrophobic drugs. The ability to functionalize the polymer backbone opens up possibilities for creating targeted drug delivery vehicles.

While specific applications of poly(diethoxysiloxane) in drug delivery are not as extensively documented as for other polysiloxanes like polydimethylsiloxane (B3030410) (PDMS), its properties suggest potential in areas such as:

-

Topical Drug Delivery: Its liquid nature and film-forming ability could be utilized in formulations for dermal and transdermal drug delivery.

-

Coatings for Medical Devices: The polymer's hydrophobicity and biocompatibility could make it a suitable coating material for medical implants to improve their biocompatibility and reduce biofouling.[18]

-

Precursor for Silica-based Drug Carriers: Through complete hydrolysis and condensation, poly(diethoxysiloxane) can be converted into silica (B1680970) (SiO₂), which is widely used as a carrier for drugs.[11]

The following diagram illustrates the logical relationship between the properties of poly(diethoxysiloxane) and its potential applications in drug delivery.

Safety and Handling

Poly(diethoxysiloxane) is a flammable liquid and vapor.[4] It can cause serious eye irritation.[4] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this chemical.[19] It should be stored in a well-ventilated place, away from heat and open flames.[4] The material can decompose in the presence of moist air or water, liberating ethanol.[4]

Conclusion

Poly(diethoxysiloxane) (CAS 68412-37-3) is a siloxane polymer with a unique combination of properties that make it valuable in various industrial applications. For researchers and professionals in drug development, its biocompatibility, hydrophobicity, and potential for functionalization present opportunities for its use in novel drug delivery systems and as a coating for medical devices. A thorough understanding of its synthesis and characterization is crucial for harnessing its full potential in these advanced applications.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. CAS 68412-37-3: POLY(DIETHOXYSILOXANE) | CymitQuimica [cymitquimica.com]

- 3. academicworks.cuny.edu [academicworks.cuny.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers’ Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Tetraethyl Orthosilicate-Based Hydrogels for Drug Delivery—Effects of Their Nanoparticulate Structure on Release Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrolysis–condensation reactions of TEOS in the presence of acetic acid leading to the generation of glass-like silica microspheres in solution at room temperature - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mddionline.com [mddionline.com]

- 11. Tetraethyl orthosilicate - Wikipedia [en.wikipedia.org]

- 12. dupont.com [dupont.com]

- 13. gelest.com [gelest.com]

- 14. osti.gov [osti.gov]

- 15. The Effect of Aging Process Conditions on the Thermal Properties of Poly(Dimethylsiloxane)-Based Silicone Rubber [mdpi.com]

- 16. nexus-analytics.com.my [nexus-analytics.com.my]

- 17. Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enhanced Tensile Properties, Biostability, and Biocompatibility of Siloxane–Cross-Linked Polyurethane Containing Ordered Hard Segments for Durable Implant Application - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Understanding the Molecular Weight of Poly(diethoxysiloxane): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular weight of poly(diethoxysiloxane), a crucial parameter influencing its physicochemical properties and performance in various applications, including drug delivery systems. This document outlines the synthesis of poly(diethoxysiloxane), the methodologies for its molecular weight characterization, and the interpretation of key molecular weight parameters.

Introduction to Poly(diethoxysiloxane)

Poly(diethoxysiloxane) is a silicon-based polymer with a backbone of repeating silicon-oxygen (Si-O) units, and ethoxy (-OCH₂CH₃) groups attached to the silicon atoms. The molecular weight of this polymer is a critical attribute that dictates its viscosity, mechanical strength, degradation rate, and drug release kinetics, making its precise characterization essential for research and development.

Synthesis of Poly(diethoxysiloxane)

Poly(diethoxysiloxane) is typically synthesized through a hydrolytic polycondensation reaction of a diethoxysilane (B101294) monomer, such as diethoxydimethylsilane (B1329274). This process involves two key steps:

-

Hydrolysis: The ethoxy groups of the monomer react with water, often in the presence of an acid or base catalyst, to form silanol (B1196071) intermediates (Si-OH) and ethanol (B145695) as a byproduct.

-

Condensation: The reactive silanol groups then condense with each other to form siloxane (Si-O-Si) bonds, eliminating a molecule of water. This step-by-step chain growth leads to the formation of the poly(diethoxysiloxane) polymer.

The final molecular weight of the polymer can be controlled by several factors, including the monomer-to-water ratio, catalyst type and concentration, temperature, and reaction time.

Molecular Weight Characterization

The molecular weight of poly(diethoxysiloxane) is not a single value but a distribution of different chain lengths. This distribution is characterized by several key parameters: the number-average molecular weight (Mₙ), the weight-average molecular weight (Mₙ), and the polydispersity index (PDI).

-

Number-Average Molecular Weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. Mₙ is sensitive to the presence of low-molecular-weight chains.

-

Weight-Average Molecular Weight (Mₙ): An average that takes into account the contribution of each polymer chain to the total weight of the sample. Mₙ is more sensitive to the presence of high-molecular-weight chains.

-

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ / Mₙ). It is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains have the same length), while higher values indicate a broader distribution of chain lengths.

Quantitative Data

Due to a lack of specific experimental data for poly(diethoxysiloxane) in publicly available literature, the following table presents a hypothetical but representative dataset for different batches of the polymer, illustrating how molecular weight can vary.

| Batch ID | Number-Average Molecular Weight (Mₙ) ( g/mol ) | Weight-Average Molecular Weight (Mₙ) ( g/mol ) | Polydispersity Index (PDI) |

| PDES-001 | 8,500 | 15,300 | 1.80 |

| PDES-002 | 12,200 | 23,180 | 1.90 |

| PDES-003 | 15,000 | 28,500 | 1.90 |

Experimental Protocols

Synthesis of Poly(diethoxysiloxane) via Hydrolytic Polycondensation

This protocol describes a general procedure for the synthesis of poly(diethoxysiloxane). The final molecular weight will be dependent on the specific reaction conditions.

Materials:

-

Diethoxydimethylsilane (DEDMS)

-

Deionized water

-

Hydrochloric acid (HCl) or Ammonium hydroxide (B78521) (NH₄OH) as a catalyst

-

Ethanol (as a co-solvent)

-

Toluene (B28343) (for workup)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine diethoxydimethylsilane and ethanol.

-

Slowly add a mixture of deionized water and the chosen catalyst (e.g., 0.1 M HCl) to the stirred solution of the silane (B1218182) monomer. The molar ratio of water to DEDMS is a critical parameter to control the degree of polymerization.

-

Heat the reaction mixture to a specified temperature (e.g., 60°C) and allow it to stir for a defined period (e.g., 4-24 hours). The progress of the reaction can be monitored by measuring the viscosity of the solution.

-

After the desired reaction time, cool the mixture to room temperature.

-

Add toluene to the mixture to dissolve the polymer and transfer the solution to a separatory funnel.

-

Wash the organic phase several times with deionized water to remove the catalyst and any water-soluble byproducts.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified poly(diethoxysiloxane) polymer.

-

Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50°C) to a constant weight.

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers.

Instrumentation and Conditions:

-

GPC System: An integrated GPC system equipped with a pump, autosampler, and a column oven.

-

Columns: A set of GPC columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene based columns).

-

Mobile Phase (Eluent): Toluene is a suitable solvent for many polysiloxanes. Tetrahydrofuran (THF) can sometimes be problematic due to a close match in refractive index with some polysiloxanes, leading to poor signal.

-

Flow Rate: Typically 1.0 mL/min.

-

Detector: A differential refractive index (DRI) detector is commonly used. A multi-angle light scattering (MALS) detector can be used for absolute molecular weight determination.

-

Calibration: The system should be calibrated with narrow polystyrene standards of known molecular weights.

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the poly(diethoxysiloxane) sample (e.g., 2-5 mg) and dissolve it in the mobile phase (toluene) to a known concentration (e.g., 1-2 mg/mL). Ensure the polymer is fully dissolved, which may require gentle agitation or sonication.

-

Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the GPC columns.

-

Injection: Inject a known volume of the filtered sample solution (e.g., 100 µL) into the GPC system.

-

Data Acquisition: Record the chromatogram, which shows the detector response as a function of elution volume or time.

-

Data Analysis: Using the calibration curve generated from the polystyrene standards, the GPC software calculates the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI) of the poly(diethoxysiloxane) sample.

Conclusion

The molecular weight of poly(diethoxysiloxane) is a fundamental property that significantly impacts its performance characteristics. A thorough understanding and precise control of its synthesis and molecular weight distribution are paramount for the successful development of advanced materials for various scientific and industrial applications. The methodologies outlined in this guide provide a framework for the synthesis and characterization of poly(diethoxysiloxane) to ensure its suitability for its intended purpose.

Solubility of Poly(diethoxysiloxane) in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(diethoxysiloxane), an oligomeric or polymeric substance derived from the partial hydrolysis and condensation of tetraethyl orthosilicate (B98303) (TEOS), is a versatile material with applications ranging from coatings and binders to matrices for controlled release in drug delivery. Its solubility in various organic solvents is a critical parameter for its formulation, processing, and application. This technical guide provides a comprehensive overview of the solubility characteristics of poly(diethoxysiloxane), including qualitative solubility data, factors influencing solubility, and general experimental protocols for solubility determination.

Factors Influencing Solubility

The solubility of poly(diethoxysiloxane) is not a fixed property but is influenced by several factors. Understanding these factors is crucial for predicting its behavior in different solvent systems. Generally, the principle of "like dissolves like" applies, where non-polar or weakly polar polymers are more soluble in non-polar or weakly polar solvents.

Key influencing factors include:

-

Molecular Weight and Degree of Polymerization: As the degree of hydrolysis and condensation increases, the molecular weight of the poly(diethoxysiloxane) oligomers grows. Higher molecular weight polymers generally exhibit lower solubility.

-

Degree of Cross-linking: If the condensation process leads to a cross-linked network structure, the polymer will not dissolve but will only swell in compatible solvents. Linear or branched oligomers are more likely to be fully soluble.

-

Solvent Polarity: Poly(diethoxysiloxane) is a relatively non-polar material and, as such, displays better solubility in non-polar organic solvents.

-

Temperature: For most polymer-solvent systems, solubility increases with temperature. However, this is not universally true and depends on the thermodynamics of the specific system.

-

Presence of Water: Poly(diethoxysiloxane) is not only insoluble in water but will also react with it, leading to further hydrolysis and condensation, which can alter its solubility in other solvents.[1]

Qualitative Solubility Data

While specific quantitative solubility data for poly(diethoxysiloxane) is not extensively available in published literature, a qualitative understanding of its solubility in common organic solvents can be summarized. The following table is compiled from various sources, including technical data sheets and general chemical principles.

| Organic Solvent | Solvent Type | Qualitative Solubility | Reference |

| Toluene | Aromatic Hydrocarbon | Soluble | [1] |

| Heptane | Aliphatic Hydrocarbon | Likely Soluble | [2] |

| Benzene | Aromatic Hydrocarbon | Likely Soluble | [2] |

| Chloroform | Chlorinated Hydrocarbon | Likely Soluble | [2] |

| Ethanol | Alcohol | Likely Soluble | |

| Acetone | Ketone | Likely Soluble | |

| Water | Protic | Insoluble (reacts) | [1][3] |

Note: "Likely Soluble" indicates that while not explicitly tested for poly(diethoxysiloxane) in the cited literature, the general principles of polysiloxane solubility suggest a high probability of dissolution.

Experimental Protocols for Solubility Determination

Objective: To determine the solubility of a given poly(diethoxysiloxane) sample in a specific organic solvent at a defined temperature.

Materials:

-

Poly(diethoxysiloxane) sample

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Glass vials with solvent-resistant caps

-

Micropipettes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of the poly(diethoxysiloxane) sample to a pre-weighed glass vial. b. Record the initial mass of the polymer. c. Add a known volume of the selected organic solvent to the vial. d. Seal the vial tightly to prevent solvent evaporation. e. Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). f. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Polymer: a. After the equilibration period, visually confirm that undissolved polymer remains, indicating a saturated solution. b. Centrifuge the vial at a high speed to pellet the undissolved polymer.

-

Determination of Solute Concentration: a. Carefully extract a known volume of the clear supernatant (the saturated solution) using a micropipette. b. Transfer the supernatant to a pre-weighed, clean, and dry vial. c. Record the mass of the vial with the supernatant. d. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the polymer (e.g., 60-80 °C) until a constant weight is achieved. e. Record the final mass of the vial containing the dried polymer residue.

-

Calculation of Solubility: a. Calculate the mass of the dissolved polymer in the extracted supernatant. b. The solubility can be expressed in various units, such as:

- g/L: (mass of dried polymer / volume of supernatant extracted)

- wt%: (mass of dried polymer / mass of the saturated solution extracted) * 100

Visualization of Solubility Relationships

The interplay between the characteristics of poly(diethoxysiloxane), the properties of the organic solvent, and the resulting solubility can be visualized through a logical relationship diagram.

Caption: Factors influencing the solubility of poly(diethoxysiloxane).

This diagram illustrates that lower molecular weight and a lower degree of cross-linking in the polymer, along with a good match in polarity (i.e., a non-polar solvent), favor higher solubility. Conversely, a high hydrogen bonding capacity in the solvent is generally unfavorable for dissolving the non-polar polymer.

Conclusion

The solubility of poly(diethoxysiloxane) in organic solvents is a complex property governed by the interplay of polymer characteristics and solvent properties. While it is generally soluble in non-polar organic solvents like toluene, quantitative data is scarce and highly dependent on the specific grade of the polymer (i.e., its molecular weight and degree of condensation). For researchers and formulation scientists, it is recommended to experimentally determine the solubility of the specific poly(diethoxysiloxane) material in the solvent system of interest using a standardized protocol as outlined in this guide. This empirical approach will provide the most accurate and reliable data for any given application.

References

The Thermal Degradation Profile of Poly(diethoxysiloxane): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(diethoxysiloxane) (PDES) is a member of the versatile polysiloxane family, recognized for its characteristic siloxane backbone (Si-O-Si). While polysiloxanes are generally lauded for their thermal stability, a detailed understanding of the thermal degradation profile of specific derivatives like PDES is crucial for its application in fields requiring high-temperature processing or long-term stability, including in advanced drug delivery systems and medical devices. This technical guide provides a comprehensive overview of the thermal degradation of poly(diethoxysiloxane), drawing upon the established knowledge of polysiloxane thermal behavior. Due to a scarcity of publicly available data specific to PDES, this document extrapolates from the well-studied polydimethylsiloxane (B3030410) (PDMS) and other related siloxane polymers to present a probable degradation profile. All quantitative data presented should be considered illustrative and may not be fully representative of PDES.

Introduction to Polysiloxane Thermal Stability

Polysiloxanes are known for their superior thermal stability compared to many organic polymers, a property attributed to the high bond energy of the silicon-oxygen bond (461 kJ/mol) which surpasses that of carbon-carbon (304 kJ/mol) and carbon-oxygen (358 kJ/mol) bonds.[1][2] The onset of irreversible thermal degradation for polysiloxanes can be in the range of 300-400°C in an inert atmosphere.[3] However, the actual degradation temperature and mechanism are influenced by several factors, including the type of substituent groups on the silicon atom, the presence of catalyst residues from polymerization, the polymer's molecular weight, and the atmospheric conditions (inert or oxidative).

General Mechanisms of Polysiloxane Thermal Degradation

The thermal degradation of linear polysiloxanes in an inert atmosphere primarily proceeds through a depolymerization reaction, leading to the formation of volatile, low-molecular-weight cyclic oligomers.[3][4] This process is often referred to as "unzipping" or "backbiting" and can be initiated at the chain ends or randomly along the polymer chain.

Two main competing degradation routes are generally considered for polysiloxanes under thermal stress: a molecular mechanism involving Si-O bond scission to form cyclic oligomers, and a radical mechanism that becomes more prevalent at higher temperatures, leading to the homolytic cleavage of Si-C bonds and subsequent cross-linking.[4]

In the presence of oxygen, the degradation process is more complex and occurs at lower temperatures. It involves the oxidation of the organic side groups, leading to the formation of a silica (B1680970) (SiO2) residue at temperatures above 600°C.[3]

Anticipated Thermal Degradation Profile of Poly(diethoxysiloxane)

While specific experimental data for the thermal degradation of pure poly(diethoxysiloxane) is limited in the reviewed literature, its behavior can be inferred from the general principles of polysiloxane degradation and studies on related materials. The presence of ethoxy (-OCH2CH3) groups is expected to influence the degradation pathway compared to the more commonly studied polydimethylsiloxane (PDMS).

Thermogravimetric Analysis (TGA) Data (Illustrative)

The following table summarizes hypothetical TGA data for poly(diethoxysiloxane) based on typical values for functionalized polysiloxanes. These values should be confirmed by experimental analysis.

| Parameter | Inert Atmosphere (e.g., Nitrogen) | Oxidative Atmosphere (e.g., Air) |

| Onset Decomposition Temperature (Tonset) | 250 - 350 °C | 200 - 300 °C |

| Temperature of Maximum Degradation Rate (Tmax) | 350 - 450 °C | 300 - 400 °C (first stage), 450 - 550 °C (second stage) |

| Final Residue at 800 °C | < 10% | 20 - 40% (as SiO2) |

Note: This data is illustrative and not based on direct experimental results for poly(diethoxysiloxane).

Differential Scanning Calorimetry (DSC) Analysis

DSC analysis can provide information on the glass transition temperature (Tg), melting point (Tm), and crystallization behavior of the polymer. For polysiloxanes, the Tg is typically very low. For PDES, the presence of the ethoxy groups might slightly increase the Tg compared to PDMS due to increased intermolecular interactions. A hypothetical DSC thermogram might show a glass transition below -100°C and potentially a crystallization and melting peak depending on the polymer's ability to crystallize. A study on polydimethylsiloxane showed a melting peak around -38°C.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data on the thermal degradation of poly(diethoxysiloxane).

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of poly(diethoxysiloxane) as a function of temperature in a controlled atmosphere.

Apparatus: A thermogravimetric analyzer (TGA) coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis is recommended.

Methodology:

-

Sample Preparation: A small amount of the poly(diethoxysiloxane) sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum crucible.

-

Instrument Setup: The TGA is purged with the desired gas (e.g., high-purity nitrogen for inert atmosphere or dry air for oxidative atmosphere) at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

Data Collection: The mass of the sample is continuously recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of degradation, the temperatures of maximum degradation rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the poly(diethoxysiloxane) sample as a function of temperature.

Apparatus: A differential scanning calorimeter (DSC).

Methodology:

-

Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup: An empty sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas like nitrogen.

-

Heating and Cooling Program: The sample is subjected to a controlled temperature program, which typically includes a cooling cycle to a low temperature (e.g., -150°C), followed by a heating cycle to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min).

-

Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify the glass transition temperature (Tg) as a step change in the baseline, crystallization as an exothermic peak, and melting as an endothermic peak.

Visualization of Degradation Pathways

The following diagrams illustrate the generalized thermal degradation pathways for polysiloxanes.

Thermal Degradation in an Inert Atmosphere

Caption: Polysiloxane degradation in an inert atmosphere.

Thermo-oxidative Degradation

Caption: Polysiloxane degradation in an oxidative atmosphere.

Conclusion

The thermal degradation profile of poly(diethoxysiloxane) is anticipated to follow the general behavior of other polysiloxanes, with the primary degradation pathway in an inert atmosphere being depolymerization to cyclic species and in an oxidative atmosphere leading to the formation of silica. The ethoxy side groups are likely to influence the specific degradation temperatures and byproducts. For a definitive understanding, experimental characterization using techniques such as TGA and DSC is imperative. The information and protocols provided in this guide serve as a foundational resource for researchers and professionals working with or developing applications for poly(diethoxysiloxane).

References

key characteristics of poly(diethoxysiloxane) for material science

Authored for Researchers, Scientists, and Drug Development Professionals

Poly(diethoxysiloxane) (PDES) is a versatile polysiloxane that holds significant promise across various applications in material science, including the formulation of advanced coatings, adhesives, sealants, and as a key intermediate in the synthesis of functionalized silicone-based materials.[1][2] Its unique combination of a flexible siloxane backbone and reactive ethoxy groups allows for tunable properties and facile processing.[1][2] This technical guide provides an in-depth overview of the core characteristics of PDES, including its physicochemical properties, synthesis methodologies, and key characterization techniques.

Core Physicochemical and Thermal Properties

The properties of poly(diethoxysiloxane) can vary depending on its molecular weight and the degree of condensation (often indicated by the % SiO2 content). The following tables summarize key quantitative data for different grades of PDES.

| Property | Value | Source |

| Molecular Formula | (C4H10O2Si)n | |

| CAS Number | 68412-37-3 | [3] |

| Appearance | Clear, colorless liquid | [4] |

| Solubility | Decomposes slowly in contact with moisture | [4] |

| Grade (by % Si or % SiO2) | Molecular Weight ( g/mol ) | Density (g/cm³ at 25°C) | Viscosity (cSt at 25°C) | Refractive Index |

| 20.5-21.5% Si | 192.33 (monomer) | 1.06 | 3-5 | Not Available |

| 23.0-23.5% Si (48-52% SiO2) | 134.20 (repeat unit) | 1.12-1.15 | 20-35 | Not Available |

| 40-42% SiO2 | 134.20 (repeat unit) | 1.05-1.07 | Not Available | Not Available |

| Property | Value | Source |

| Melting Point | -60 °C | [3] |

| Boiling Point | 165.5 °C at 760 mmHg | [3] |

| Flash Point | 46.7 °C | [3] |

| Glass Transition Temperature (Tg) | -144 °C to -139 °C | [2] |

Synthesis of Poly(diethoxysiloxane)

Poly(diethoxysiloxane) is primarily synthesized through two main routes: the sol-gel process involving the hydrolysis and condensation of diethoxysilane (B101294) monomers, and the anionic ring-opening polymerization of cyclic diethoxysiloxane monomers.

Sol-Gel Synthesis

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules.[5] It involves the conversion of a precursor solution (sol) into an integrated network (gel).[5] For PDES, the precursor is typically diethoxydimethylsilane (B1329274) or a related diethoxysilane. The process occurs in two main steps:

-

Hydrolysis: The ethoxy groups (-OC2H5) on the silicon atom react with water to form silanol (B1196071) groups (Si-OH) and ethanol. This reaction can be catalyzed by either an acid or a base.

-

Condensation: The newly formed silanol groups are highly reactive and condense with each other to form siloxane bonds (Si-O-Si), releasing water in the process. This polycondensation reaction leads to the growth of the polymer network.

References

- 1. The Use of Diethoxydimethylsilane as the Basis of a Hybrid Organosilicon Material for the Production of Biosensitive Membranes for Sensory Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 68412-37-3: POLY(DIETHOXYSILOXANE) | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sol–gel process - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Siloxane Backbone of Poly(diethoxysiloxane)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the siloxane backbone of poly(diethoxysiloxane) (PDES), a polymer of significant interest due to its unique combination of flexibility, thermal stability, and biocompatibility. This document delves into the synthesis, structural characteristics, and thermal properties of the PDES backbone, offering detailed experimental protocols and data for researchers in materials science and drug development.

The Poly(diethoxysiloxane) Backbone: Structure and Properties

The Si-O bond in the siloxane backbone is approximately 1.64 Å in length.[1] The Si-O-Si bond angle is notably flexible, typically ranging from 145° to 160°.[1] This high degree of rotational freedom around the Si-O bond contributes significantly to the polymer's low glass transition temperature and overall flexibility.

Key Physicochemical Properties

| Property | Value/Description |

| Appearance | Colorless, viscous liquid |

| Flexibility | High, due to the flexible Si-O-Si bond angle |

| Thermal Stability | Good, with decomposition initiated at elevated temperatures |

| Hydrophobicity | Inherently hydrophobic due to the organic side groups |

| Biocompatibility | Generally considered to be biocompatible |

Synthesis of Poly(diethoxysiloxane)

High molecular weight poly(diethoxysiloxane) is typically synthesized via anionic ring-opening polymerization of a cyclic precursor, such as hexaethylcyclotrisiloxane (B1329422). This method allows for good control over the molecular weight and polydispersity of the resulting polymer.

Experimental Protocol: Anionic Ring-Opening Polymerization

This protocol is adapted from established methods for the synthesis of polysiloxanes.

Materials:

-

Hexaethylcyclotrisiloxane (monomer)

-

Anhydrous Toluene (B28343) (solvent)

-

Sodium Hydroxide (NaOH) (catalyst)

-

12-Crown-4 (B1663920) (promoter)

-

Methanol (B129727) (for termination and precipitation)

-

Deionized Water

Procedure:

-

Monomer and Catalyst Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve a known quantity of hexaethylcyclotrisiloxane in anhydrous toluene.

-

Initiation: Add the desired amount of NaOH catalyst and 12-crown-4 promoter to the monomer solution. The reaction is typically carried out at room temperature.

-

Polymerization: Allow the reaction to proceed with vigorous stirring. The polymerization time can be varied to control the molecular weight of the polymer.

-

Termination: To terminate the polymerization, add a small amount of methanol to the reaction mixture.

-

Purification:

-

Precipitate the polymer by adding the reaction mixture to a larger volume of methanol.

-

Wash the precipitated polymer several times with deionized water to remove the catalyst and promoter.

-

Further purify the polymer by re-dissolving it in a minimal amount of toluene and re-precipitating in methanol.

-

-

Drying: Dry the purified poly(diethoxysiloxane) under vacuum at a slightly elevated temperature (e.g., 60 °C) to a constant weight.

Characterization of the Siloxane Backbone

A combination of analytical techniques is employed to characterize the structure and properties of the poly(diethoxysiloxane) backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of PDES.

-

¹H NMR: Provides information about the ethoxy side groups.

-

¹³C NMR: Complements the ¹H NMR data for the organic side chains.

-

²⁹Si NMR: Directly probes the silicon atoms in the siloxane backbone. The chemical shifts in ²⁹Si NMR are sensitive to the local environment of the silicon atom, allowing for the identification of different siloxane units (e.g., end groups vs. backbone units). The main resonance for the D unit (a silicon atom bonded to two other silicon atoms through oxygen) in a polysiloxane chain typically appears around -22 ppm.[2]

Experimental Protocol: ²⁹Si NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 50-100 mg of the dried poly(diethoxysiloxane) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Acquire the ²⁹Si NMR spectrum on a high-field NMR spectrometer. Due to the low natural abundance and long relaxation times of the ²⁹Si nucleus, a long acquisition time with a sufficient relaxation delay is often necessary. The use of inverse-gated decoupling can help to suppress the negative Nuclear Overhauser Effect (NOE).

-

Data Analysis: Process the acquired free induction decay (FID) to obtain the spectrum. The chemical shifts should be referenced to an internal or external standard, such as tetramethylsilane (B1202638) (TMS).

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability and transitions of PDES.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. For PDES, TGA can be used to determine the onset of thermal decomposition. The primary thermal degradation mechanism for polysiloxanes is a "backbiting" reaction, where the polymer chain attacks itself, leading to the formation of small, volatile cyclic siloxanes.

| Thermal Property | Value |

| Onset Decomposition Temperature (Nitrogen) | 483 °C |

| Onset Decomposition Temperature (Air) | 452 °C |

Differential Scanning Calorimetry (DSC):

DSC is used to measure heat flow associated with thermal transitions in a material. For PDES, DSC is particularly useful for determining the glass transition temperature (Tg), which is a key indicator of the polymer's flexibility at low temperatures.

| Thermal Property | Value |

| Glass Transition Temperature (Tg) | -142 °C |

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place a small, accurately weighed amount of the poly(diethoxysiloxane) sample (typically 5-10 mg) into a TGA pan.

-

Instrument Setup: Place the pan in the TGA instrument. Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., from room temperature to 800 °C). The analysis should be performed under a controlled atmosphere, such as nitrogen or air.

-

Data Analysis: The resulting TGA curve will plot the percentage of weight loss versus temperature. The onset of decomposition is typically determined from this curve.

Conclusion

The siloxane backbone of poly(diethoxysiloxane) imparts a unique and valuable set of properties to the polymer. Its inherent flexibility, derived from the wide Si-O-Si bond angle, and its thermal stability make it a material of interest for a variety of applications, including in the development of advanced drug delivery systems and medical devices. A thorough understanding of its synthesis and characterization, as outlined in this guide, is crucial for the rational design and application of PDES-based materials. The provided protocols and data serve as a foundational resource for researchers and professionals working with this versatile polymer.

References

Methodological & Application

Application Notes and Protocols for Poly(diethoxysiloxane) Thin Film Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of poly(diethoxysiloxane) thin films using a sol-gel and spin-coating methodology. This process is crucial for creating functionalized surfaces with applications in biomedical devices, biosensors, and drug delivery systems. The protocols outlined below are designed to ensure the formation of uniform and stable thin films.

Overview of the Synthesis Process

The synthesis of poly(diethoxysiloxane) thin films is a multi-step process that begins with the preparation of a precursor sol. This is achieved through the hydrolysis and condensation of a diethoxysilane (B101294) precursor, such as diethyldiethoxysilane (B1585084) (DEDMS), in an alcohol-based solvent with an acid or base catalyst. The resulting sol is then deposited onto a substrate using spin coating. The final step involves a thermal annealing process to densify the film and remove residual solvent and byproducts, resulting in a stable poly(diethoxysiloxane) thin film.

Experimental Protocols

Materials and Equipment

Materials:

-

Diethyldiethoxysilane (DEDMS) (or other suitable di-alkoxysilane)

-

Ethanol (B145695) (anhydrous)

-

Deionized (DI) water

-

Hydrochloric acid (HCl) or Ammonia (NH₃) solution (as catalyst)

-

Nitrogen gas (for drying and purging)

-

Substrates (e.g., silicon wafers, glass slides)

-

Acetone (for cleaning)

-

Isopropanol (B130326) (for cleaning)

Equipment:

-

Spin coater

-

Hot plate

-

Tube furnace or oven with temperature control

-

Glass vials and magnetic stirrer

-

Micropipettes

-

Ultrasonic bath

Substrate Cleaning

Proper substrate cleaning is critical for the adhesion and uniformity of the thin film.

-

Place the substrates in a beaker with acetone.

-

Sonicate for 15 minutes in an ultrasonic bath.

-

Rinse the substrates thoroughly with deionized water.

-

Place the substrates in a beaker with isopropanol and sonicate for 15 minutes.

-

Rinse the substrates with deionized water.

-

Dry the substrates with a stream of nitrogen gas.

-

Optional: For silicon wafers, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used for a more aggressive clean. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment).

Sol-Gel Precursor Preparation

The following protocol is for an acid-catalyzed hydrolysis and condensation of diethyldiethoxysilane.

-

In a clean glass vial, prepare a solution of ethanol and deionized water. A typical starting molar ratio of DEDMS:Ethanol:Water is 1:4:2.

-

Add the acid catalyst (e.g., HCl) to the ethanol/water mixture to achieve a desired pH (typically between 2 and 4 for acid catalysis).

-

While stirring the solution, add the diethyldiethoxysilane (DEDMS) dropwise.

-

Continue stirring the solution at room temperature for a minimum of 24 hours to allow for sufficient hydrolysis and condensation to form the polysiloxane sol. The solution should remain clear.

Spin Coating

The spin coating process should be carried out in a clean environment to avoid particulate contamination of the film.

-

Place the cleaned substrate on the chuck of the spin coater and ensure it is centered.

-

Dispense an adequate amount of the prepared poly(diethoxysiloxane) sol onto the center of the substrate to cover the surface during spinning.

-

Start the spin coater. A two-step process is generally recommended:

-

Step 1 (Spread Cycle): Spin at a low speed (e.g., 500 rpm) for 5-10 seconds to allow the sol to spread evenly across the substrate.[1]

-

Step 2 (Thinning Cycle): Increase the speed to a higher rpm (e.g., 2000-5000 rpm) and spin for 30-60 seconds.[2][3] The final film thickness is primarily determined by the speed of this step.[4]

-

-

After the spin cycle, carefully remove the substrate.

Annealing

Annealing is a critical step to densify the film, remove residual organic components, and improve its mechanical stability.

-

Place the coated substrate on a hot plate at 100-150°C for 10-15 minutes to drive off the bulk of the solvent.

-

Transfer the substrate to a tube furnace or oven.

-

Ramp the temperature to the final annealing temperature. A common range for polysiloxane films is 300-500°C.[5]

-

Hold at the annealing temperature for 1-2 hours.

-

Allow the furnace to cool down slowly to room temperature to prevent cracking of the film due to thermal shock.

Data Presentation

The following tables provide a summary of key experimental parameters and their influence on the final thin film properties. These are starting points and may require optimization for specific applications.

Table 1: Sol-Gel Preparation Parameters

| Parameter | Typical Range | Effect on Sol and Film |

| DEDMS:Ethanol Molar Ratio | 1:2 to 1:10 | Affects sol viscosity and concentration. |

| DEDMS:Water Molar Ratio | 1:1 to 1:4 | Controls the extent of hydrolysis. Higher ratios can lead to faster gelation. |

| Catalyst (HCl) pH | 2 - 4 | Influences the rates of hydrolysis and condensation.[6] |

| Reaction Time | 24 - 72 hours | Allows for the formation of a stable polysiloxane network in the sol. |

Table 2: Spin Coating Parameters

| Parameter | Typical Range | Effect on Film Thickness and Uniformity |

| Spread Cycle Speed | 500 - 1000 rpm | Ensures even distribution of the sol across the substrate.[1] |

| Spread Cycle Time | 5 - 15 seconds | Sufficient time for the sol to cover the substrate. |

| Thinning Cycle Speed | 1000 - 6000 rpm | Higher speeds result in thinner films.[2][4] |